molecular formula C15H18N2S B3008108 4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine CAS No. 1226435-15-9

4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine

Cat. No.: B3008108
CAS No.: 1226435-15-9
M. Wt: 258.38
InChI Key: NAYKNMTWLDTEID-UHFFFAOYSA-N
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Description

4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Antitumor Activity

The synthesis of pyrimidine derivatives has been a focus of research due to their potent antitumor activities. For instance, the study on the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine highlighted its significant activity against the Walker 256 carcinosarcoma in rats, indicating the potential of pyrimidine derivatives in cancer therapy (Grivsky et al., 1980).

Biological Evaluation of Novel Derivatives

Another study focused on the synthesis and biological evaluation of novel isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives, showcasing their antimicrobial and anti-inflammatory activities. This research underscores the versatility of pyrimidine derivatives in addressing various biological targets (Kotaiah et al., 2012).

Photoproduct DNA Photolyase Characterization

The investigation into the characterization of (6-4) photoproduct DNA photolyase emphasizes the relevance of pyrimidine derivatives in understanding DNA repair mechanisms. This study provides insights into the biological mechanisms underlying the repair of UV-induced DNA damage, highlighting the pyrimidine core's significance in biological research (Kim et al., 1994).

Novel Non-Nucleoside Reverse Transcriptase Inhibitors

Research into dihydro(alkylthio)(naphthylmethyl)oxopyrimidines has demonstrated their efficacy as novel non-nucleoside reverse transcriptase inhibitors, showcasing the potential of pyrimidine derivatives in the development of anti-HIV medications. This study highlights the therapeutic applications of pyrimidine derivatives in treating viral infections (Mai et al., 1997).

Exploration of Nonlinear Optical Properties

The exploration of thiopyrimidine derivatives for their electronic, linear, and nonlinear optical properties highlights the pyrimidine ring's significance in the fields of medicine and nonlinear optics. This study showcases the potential of pyrimidine derivatives in optoelectronic applications, further broadening the scope of their scientific research applications (Hussain et al., 2020).

Future Directions

The future directions for “4-Isopropyl-6-((2-methylbenzyl)thio)pyrimidine” and other pyrimidine derivatives include further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, there is a continuous need for new classes of antifungal agents, and pyrimidine derivatives have shown promise in this area .

Properties

IUPAC Name

4-[(2-methylphenyl)methylsulfanyl]-6-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c1-11(2)14-8-15(17-10-16-14)18-9-13-7-5-4-6-12(13)3/h4-8,10-11H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYKNMTWLDTEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=NC(=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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